molecular formula C20H24N2O4 B2516527 1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2059537-72-1

1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2516527
CAS No.: 2059537-72-1
M. Wt: 356.422
InChI Key: LNVYUHCXTCGDCI-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the family of bicyclic nitrogen heterocycles and features a pyrrolidine-2,5-dione moiety, making it particularly valuable for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multiple steps starting from readily available precursors. A common route involves the initial formation of the 8-azabicyclo[3.2.1]octane skeleton, followed by the introduction of the 2-(o-tolyloxy)acetyl group via acylation reactions. The final step often includes cyclization to introduce the pyrrolidine-2,5-dione structure under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production. Catalysts and solvents are selected to enhance reaction efficiency while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: It can be reduced using hydride donors like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions often involve halides or other leaving groups in the presence of suitable nucleophiles.

Major Products Formed

The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while reduction typically results in the addition of hydrogen atoms to the structure.

Scientific Research Applications

This compound finds applications in a broad range of scientific research areas:

Chemistry

It is utilized as a building block for synthesizing more complex molecules and exploring reaction mechanisms.

Biology

It serves as a probe molecule for studying biological pathways and interactions with enzymes and receptors.

Medicine

Its structural features make it a candidate for developing pharmaceuticals targeting neurological and psychological disorders.

Industry

The compound is employed in the development of advanced materials and in the synthesis of specialty chemicals with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors in biological systems. The mechanism often involves binding to active sites, altering protein function, and modulating biochemical pathways. Detailed studies have revealed that it can influence neurotransmitter release and uptake, making it a potential therapeutic agent for neurological conditions.

Comparison with Similar Compounds

When compared to other bicyclic nitrogen heterocycles, 1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione stands out due to its unique functional groups and structural configuration, which impart distinct chemical reactivity and biological activity. Similar compounds include various azabicyclo[3.2.1]octane derivatives and pyrrolidine-based molecules, each with their own specific applications and properties.

Conclusion

This compound is a multifaceted compound with significant potential across several scientific disciplines. Its synthesis, reactivity, and applications make it a valuable subject of study in contemporary research.

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Properties

IUPAC Name

1-[8-[2-(2-methylphenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-13-4-2-3-5-17(13)26-12-20(25)21-14-6-7-15(21)11-16(10-14)22-18(23)8-9-19(22)24/h2-5,14-16H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVYUHCXTCGDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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